molecular formula C17H16Cl2N2O4S B2695890 5-chloro-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxybenzamide CAS No. 941949-14-0

5-chloro-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxybenzamide

Cat. No. B2695890
CAS RN: 941949-14-0
M. Wt: 415.29
InChI Key: QDJWSHCJNPHECV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C17H16Cl2N2O4S and its molecular weight is 415.29. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

  • Synthesis and Antimicrobial Screening: A series of compounds with structural similarities, including thiazolidinone and benzamide derivatives, have been synthesized and evaluated for their antimicrobial activities against various bacteria and fungi. These compounds showed potential as therapeutic agents for microbial diseases, highlighting the compound's possible application in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Structural Analysis and Configuration

  • Absolute Configuration and Structure Analysis: Studies on the absolute configuration of similar compounds, utilizing techniques like X-ray crystallography and NMR spectroscopy, have provided detailed insights into their molecular structure. This indicates potential research applications in structural biology or chemistry for understanding molecular interactions and designing new compounds with specific properties (Galal et al., 2018).

Synthesis Methodologies

  • Microwave-Induced Synthesis: The microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine has been explored for its antimicrobial analogs, suggesting a research application in exploring efficient synthesis methods for similar compounds. Such methodologies can enhance the production and exploration of new drugs (Desai, Rajpara, & Joshi, 2013).

Pharmacological Effects

  • Pharmacological Evaluation: Another related area of application is the pharmacological evaluation of derivatives as potential therapeutic agents, such as their use in anticonvulsant therapies. This suggests the possibility of researching the compound's pharmacological properties and its potential application in medicine (Faizi et al., 2017).

properties

IUPAC Name

5-chloro-N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O4S/c1-25-16-6-3-11(18)9-13(16)17(22)20-12-4-5-14(19)15(10-12)21-7-2-8-26(21,23)24/h3-6,9-10H,2,7-8H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJWSHCJNPHECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxybenzamide

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